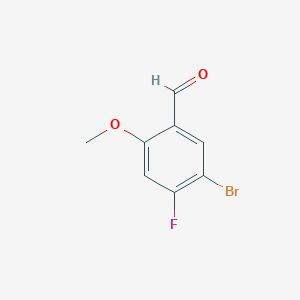

5-Bromo-4-fluoro-2-methoxybenzaldehyde

Description

The Benzaldehyde (B42025) Moiety as a Versatile Synthon

In organic synthesis, a "synthon" refers to a conceptual building block used in retrosynthetic analysis to plan the creation of a complex molecule. The benzaldehyde moiety is a classic and highly versatile synthon due to the reactivity of its aldehyde group (-CHO). nih.gov This functional group is susceptible to a wide array of chemical transformations, making benzaldehyde derivatives valuable starting materials. acs.org

The aldehyde can undergo nucleophilic addition, oxidation to a carboxylic acid, reduction to an alcohol, and participate in various condensation reactions like the Wittig, aldol, and Claisen-Schmidt reactions. researchgate.net This reactivity allows for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the benzaldehyde core into more intricate structures. nih.gov Furthermore, modern synthetic methods have expanded its utility, including deformylative halogenation, where the aldehyde group is replaced by a halogen, demonstrating its role in single-carbon degradation and functionalization strategies. nih.govacs.org

Research Impetus for Substituted Methoxybenzaldehydes

Many naturally occurring compounds and pharmacologically active molecules feature the methoxy-substituted benzene (B151609) ring. researchgate.net For instance, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a well-known example. Research on substituted methoxybenzaldehydes often focuses on synthesizing analogs of these natural products or developing novel compounds with specific biological activities. researchgate.netmdpi.com Studies have investigated the synthesis of compounds like 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) and 5-hydroxy-4-methoxy-2-nitrobenzaldehyde (B1581667) from veratraldehyde (3,4-dimethoxybenzaldehyde), highlighting their role as intermediates for more complex targets. researchgate.net The dynamics and conformational preferences of methoxybenzaldehydes have also been studied to understand their solid-state structures and vibrational properties. mdpi.com

Specific Academic Research Focus on 5-Bromo-4-fluoro-2-methoxybenzaldehyde

This compound is a polysubstituted aromatic aldehyde that serves primarily as a specialized building block in organic synthesis, particularly for applications in medicinal chemistry. pharmint.net Its specific substitution pattern—containing a bromine atom, a fluorine atom, and a methoxy (B1213986) group—provides a unique combination of chemical handles for constructing more complex molecules. Each substituent offers a potential site for distinct and sequential chemical modifications, making it a valuable intermediate.

Academic and industrial research utilizes this compound and its isomers as precursors in multi-step synthetic routes. For example, the related isomer 4-Bromo-2-fluoro-5-methoxybenzaldehyde has been used to develop key intermediates for drug development, such as in the synthesis of quinazoline (B50416) derivatives. fluoromart.com The synthetic routes to produce such halogenated methoxybenzaldehydes often involve steps like metal-halogen exchange followed by formylation or a nucleophilic aromatic substitution (SNAr) reaction to introduce the methoxy group onto a fluorinated ring. google.comgoogle.com The presence of both bromine and fluorine allows for selective reactions; the bromine is ideal for palladium-catalyzed cross-coupling, while the fluorine can activate the ring for nucleophilic substitution. This dual functionality makes this compound a strategic intermediate for creating libraries of complex compounds for biological screening.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 473417-48-0 ambeed.com |

| Molecular Formula | C₈H₆BrFO₂ sigmaaldrich.com |

| Molecular Weight | 233.04 g/mol fluoromart.com |

| Appearance | Solid sigmaaldrich.com |

Note: Data for Molecular Formula and Molecular Weight are based on the isomeric compound C₈H₆BrFO₂.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-fluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLZSRXSIXNQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635829 | |

| Record name | 5-Bromo-4-fluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923281-65-6 | |

| Record name | 5-Bromo-4-fluoro-2-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923281-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-fluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 4 Fluoro 2 Methoxybenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a key site of reactivity in 5-bromo-4-fluoro-2-methoxybenzaldehyde, characterized by the electrophilic nature of its carbonyl carbon. This makes it susceptible to attack by a wide range of nucleophiles.

The carbonyl carbon of the aldehyde is sp² hybridized and bonded to a highly electronegative oxygen atom, resulting in a significant partial positive charge. This renders it susceptible to attack by nucleophiles. The general mechanism involves the nucleophile adding to the carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to yield an alcohol. The presence of electron-withdrawing groups (bromo and fluoro) on the aromatic ring can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic addition compared to unsubstituted benzaldehyde (B42025).

This compound readily undergoes condensation reactions with primary amines to form Schiff bases (or imines). This reaction is a cornerstone of coordination chemistry and organic synthesis. The reaction typically proceeds via nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond of the imine.

For instance, the related compound 5-bromo-2-methoxybenzaldehyde (B189313) has been shown to react with 2-hydroxybenzohydrazide (B147611) in an ethanol (B145695) solution to yield the corresponding Schiff base, N′-(5-Bromo-2-methoxybenzylidene)-2-hydroxybenzohydrazide. nih.gov This highlights the aldehyde group's capacity for facile condensation. Schiff bases are synthetically versatile compounds, often used as ligands in the preparation of metal complexes. science.govresearchgate.net The formation of these compounds is typically achieved through a straightforward condensation reaction between an aldehyde and a primary amine. science.govjecst.org

Table 1: Examples of Condensation Reactions with Substituted Benzaldehydes

| Aldehyde Reactant | Amine/Hydrazide Reactant | Product Type | Reference |

| 5-Bromo-2-methoxybenzaldehyde | 2-Hydroxybenzohydrazide | Schiff Base | nih.gov |

| 5-Bromo 2-Hydroxy Benzaldehyde | Aniline | Schiff Base | researchgate.net |

| Substituted 2-hydroxybenzaldehyde | 3-amino-5-methylthio-1H-1,2,4-triazole | Schiff Base | science.gov |

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the aldehyde group to a carboxylic acid. The reaction rate is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally accelerate the oxidation, while electron-withdrawing groups slow it down.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (5-bromo-4-fluoro-2-methoxyphenyl)methanol, using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation. In contrast to oxidation, the rate of reduction is generally increased by the presence of electron-withdrawing substituents on the aromatic ring, which enhance the electrophilicity of the carbonyl carbon.

Studies on para-substituted benzaldehydes have shown a clear correlation between the substituent's electronic properties and the reaction rates for both oxidation and reduction. rsc.org

Table 2: Influence of Substituents on Oxidation and Reduction of Benzaldehydes

| Reaction Type | Effect of Electron-Withdrawing Groups | Effect of Electron-Donating Groups | Common Reagent |

| Oxidation | Decrease Reaction Rate | Increase Reaction Rate | KMnO₄ |

| Reduction | Increase Reaction Rate | Decrease Reaction Rate | NaBH₄ |

Data extrapolated from studies on para-substituted benzaldehydes. rsc.org

Aromatic Substitution Reactions of the Halogen and Methoxy (B1213986) Substituents

The substituents on the benzene (B151609) ring of this compound dictate the regioselectivity and feasibility of both electrophilic and nucleophilic aromatic substitution reactions.

Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and an ortho, para-director. It donates electron density to the ring through resonance, stabilizing the carbocation intermediate (sigma complex) formed during the attack at the ortho and para positions. youtube.com

Halogens (-F, -Br): Fluorine and bromine are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are also ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediate when substitution occurs at these positions. libretexts.orgyoutube.comresearchgate.net

Aldehyde Group (-CHO): The aldehyde group is a deactivating group and a meta-director. It withdraws electron density from the ring through both induction and resonance, making the ring less reactive and directing incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the partially positive carbonyl carbon in the resonance structures of the intermediate. libretexts.org

In this compound, the positions available for substitution are C3 and C6. The directing effects of the substituents are summarized below:

Table 3: Directing Effects of Substituents in this compound

| Substituent | Position | Type | Directing Effect |

| -OCH₃ | C2 | Activating | Ortho, Para |

| -F | C4 | Deactivating | Ortho, Para |

| -Br | C5 | Deactivating | Ortho, Para |

| -CHO | C1 | Deactivating | Meta |

The powerful activating and ortho, para-directing effect of the methoxy group at C2 would strongly favor substitution at the C6 position (para to the methoxy group). The directing effects of the fluoro and bromo groups are weaker. The aldehyde's meta-directing effect would also favor substitution at C3 and C5, but C5 is already substituted. Therefore, electrophilic aromatic substitution is most likely to occur at the C6 position, driven by the dominant activating effect of the methoxy group.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

In this compound, the aldehyde group is a strong electron-withdrawing group. Its position para to the bromine atom and meta to the fluorine atom significantly influences the potential for SNAr.

Substitution of Fluorine: The fluorine atom is at the C4 position, which is meta to the electron-withdrawing aldehyde group. Electron-withdrawing groups are much less effective at stabilizing the Meisenheimer complex when they are meta to the leaving group. masterorganicchemistry.com Therefore, nucleophilic substitution of the fluorine atom is expected to be slow.

Substitution of Bromine: The bromine atom is at the C5 position, which is ortho to the aldehyde group. This positioning allows for effective delocalization and stabilization of the negative charge in the Meisenheimer complex. However, the general reactivity of halogens as leaving groups in SNAr reactions follows the trend F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the nucleophilic attack on the ring, which is accelerated by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com

Despite the less favorable leaving group ability of bromine compared to fluorine, the strong activation provided by the ortho aldehyde group could make SNAr at the C5 position feasible under certain conditions. A relevant example is the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) from 2-fluoro-4-bromobenzaldehyde, where a methoxide (B1231860) ion displaces the fluoride (B91410). google.com This demonstrates that SNAr is possible on a halogenated benzaldehyde, and the position of activating groups is crucial. Given the electronic setup of this compound, SNAr reactions would likely favor substitution of the bromine atom due to the strong activation from the ortho aldehyde group.

Intermolecular Interactions and Self-Assembly in Crystal Structures

The arrangement of molecules in the crystalline state is dictated by a variety of non-covalent interactions. In the case of this compound, the presence of halogen atoms (bromine and fluorine), a carbonyl group, and a methoxy group provides a rich landscape for diverse intermolecular forces that drive self-assembly. These interactions include halogen bonding and hydrogen bonding, which play crucial roles in the formation of stable, three-dimensional supramolecular architectures.

Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction wherein a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. This phenomenon arises from the anisotropic distribution of electron density around the halogen atom, resulting in a region of positive electrostatic potential (the σ-hole) along the extension of the covalent bond.

In the crystal structure of this compound, both bromine and fluorine atoms can participate in halogen bonding. The bromine atom, being larger and more polarizable, is expected to form stronger halogen bonds compared to fluorine. The electron-withdrawing nature of the aromatic ring enhances the positive character of the σ-hole on the bromine atom, making it a potent halogen bond donor. Potential halogen bond acceptors within the crystal lattice include the oxygen atom of the carbonyl group and the oxygen atom of the methoxy group from neighboring molecules.

Table 1: Predicted Halogen Bonding Parameters in this compound Crystal Structures

| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Typical Angle (°) |

| C–Br···O | Bromine | Oxygen (Carbonyl/Methoxy) | 2.8 - 3.2 | 160 - 180 |

| C–F···O | Fluorine | Oxygen (Carbonyl/Methoxy) | 2.7 - 3.1 | 150 - 170 |

Hydrogen Bonding Networks

While lacking conventional strong hydrogen bond donors (like -OH or -NH), the structure of this compound allows for the formation of weak C–H···O hydrogen bonds. The hydrogen atoms of the aromatic ring and the methoxy group can act as hydrogen bond donors, while the oxygen atom of the aldehyde group is a primary hydrogen bond acceptor.

These weak hydrogen bonds, although individually less energetic than classical hydrogen bonds, can collectively contribute significantly to the cohesion and stability of the crystal lattice. The directionality of these interactions plays a vital role in guiding the molecular packing. For instance, C–H···O interactions involving the aldehydic proton and the carbonyl oxygen of an adjacent molecule can lead to the formation of chain or sheet-like motifs. Similarly, the methoxy group's hydrogens can engage in hydrogen bonding with the carbonyl oxygen, further cross-linking the primary structural motifs. The synergistic effect of these hydrogen bonding networks and the aforementioned halogen bonds results in a densely packed and stable crystalline solid.

Reaction Kinetics and Thermodynamic Considerations

The reactivity of this compound is governed by the electronic effects of its substituents—bromo, fluoro, and methoxy groups—on the benzaldehyde core. These substituents modulate the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon, thereby influencing the rates and equilibria of its chemical reactions.

In this compound, the methoxy group is ortho to the aldehyde, the fluorine is meta, and the bromine is para. The strong +R effect of the ortho-methoxy group is expected to have a dominant influence, potentially reducing the rate of nucleophilic addition to the carbonyl group compared to unsubstituted benzaldehyde. However, the -I effects of the fluoro and bromo substituents will counteract this to some extent.

Thermodynamically, the stability of reactants, intermediates, and products determines the position of chemical equilibrium. Reactions that lead to the formation of more stable products are thermodynamically favored. For instance, in nucleophilic addition reactions, the stability of the tetrahedral intermediate is influenced by the electronic nature of the substituents. Electron-withdrawing groups can stabilize the developing negative charge on the oxygen atom of the intermediate, thus favoring the reaction thermodynamically. In the case of this compound, the cumulative electron-withdrawing inductive effects of the halogens would contribute to the stabilization of such an intermediate.

Table 2: Expected Influence of Substituents on the Reactivity of the Aldehyde Group

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Carbonyl Electrophilicity |

| Methoxy | Ortho | Weakly deactivating | Strongly activating | Decreases |

| Fluoro | Meta | Strongly deactivating | Weakly activating | Increases |

| Bromo | Para | Strongly deactivating | Moderately activating | Increases |

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a substituted aromatic compound like 5-Bromo-4-fluoro-2-methoxybenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques, along with advanced multi-dimensional methods, is employed for a comprehensive structural analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) in Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy (B1213986) protons, and the aromatic protons.

The aldehydic proton is typically found in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. This signal is expected to appear as a singlet, as it has no adjacent protons. The protons of the methoxy group (-OCH₃) will also appear as a sharp singlet, typically in the range of δ 3.8 to 4.0 ppm.

The aromatic region of the spectrum will display signals for the two protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are influenced by the electronic effects of the substituents (bromo, fluoro, methoxy, and aldehyde groups). The fluorine and bromine atoms are electron-withdrawing, while the methoxy group is electron-donating. The positions of these protons relative to the substituents will determine their specific chemical shifts and coupling constants. The proton ortho to the aldehyde group will likely be the most deshielded of the aromatic protons. Spin-spin coupling between the aromatic protons and with the fluorine atom will lead to complex splitting patterns, which can be analyzed to confirm the substitution pattern on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.5 - 10.5 | Singlet (s) | N/A |

| Ar-H | 7.0 - 8.0 | Doublet of doublets (dd) or Multiplet (m) | J(H-H) and J(H-F) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) in Structural Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the broadband proton-decoupled ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is the most deshielded and will appear at the downfield end of the spectrum, typically between δ 185 and 195 ppm. The aromatic carbons will resonate in the range of δ 110 to 160 ppm. The chemical shifts of these carbons are influenced by the attached substituents. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹J(C-F)), which is a characteristic feature in the ¹³C NMR spectra of organofluorine compounds. The carbons attached to the bromine and oxygen atoms will also have their chemical shifts significantly affected. The methoxy carbon will appear as a single peak in the upfield region, typically around δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 185 - 195 |

| Ar-C (substituted) | 110 - 160 |

| Ar-CH | 110 - 140 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroaromatic Systems

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the characterization of fluorine-containing compounds. Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, ¹⁹F NMR provides a clean spectrum with a wide chemical shift range, making it an excellent tool for identifying and characterizing fluoroaromatic systems.

In the ¹⁹F NMR spectrum of this compound, a single resonance is expected for the fluorine atom. The chemical shift of this signal will be influenced by the other substituents on the aromatic ring. The coupling of the fluorine nucleus with the adjacent aromatic protons will result in a splitting of the ¹⁹F signal, providing valuable information about the connectivity of the fluorine atom. For example, a doublet of doublets might be observed if the fluorine is coupled to two non-equivalent neighboring protons. For 4-fluorobenzaldehyde (B137897), a reference compound, the ¹⁹F NMR chemical shift is reported to be around -102.4 ppm rsc.org.

Advanced Multi-dimensional NMR Techniques

While one-dimensional NMR techniques provide a wealth of information, complex molecules often require the use of advanced multi-dimensional NMR experiments for unambiguous structural assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for this purpose.

COSY experiments would reveal the correlations between coupled protons, helping to establish the connectivity of the aromatic protons.

HSQC would provide direct one-bond correlations between protons and their attached carbons, allowing for the assignment of the protonated aromatic carbons.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. These vibrations are dependent on the bond strengths and masses of the atoms, making vibrational spectroscopy a valuable tool for identifying functional groups and confirming molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

The most prominent peak will likely be the strong C=O stretching vibration of the aldehyde group, which for aromatic aldehydes typically appears in the range of 1685-1710 cm⁻¹ researchgate.net. The C-H stretching vibration of the aldehyde group is also characteristic and often appears as a pair of bands around 2820 cm⁻¹ and 2720 cm⁻¹.

The aromatic ring will give rise to several bands. The C-H stretching vibrations of the aromatic protons are expected in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear as a series of peaks in the 1450-1600 cm⁻¹ region.

The C-O stretching vibration of the methoxy group will likely be observed as a strong band in the 1200-1300 cm⁻¹ region for the aryl-alkyl ether linkage. The C-F and C-Br stretching vibrations will also be present, typically in the fingerprint region of the spectrum (below 1300 cm⁻¹). The C-F stretch for fluoroaromatic compounds is usually found in the 1100-1400 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, typically between 500 and 600 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde C-H Stretch | ~2820, ~2720 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aldehyde C=O Stretch | 1685 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aryl-O-CH₃ Stretch | 1200 - 1300 | Strong |

| C-F Stretch | 1100 - 1400 | Strong |

Raman Spectroscopy Investigations

Raman spectroscopy serves as a powerful tool for investigating the vibrational modes of this compound. This technique provides a unique spectral fingerprint based on the inelastic scattering of monochromatic light. The resulting spectrum reveals information about the specific chemical bonds and symmetry of the molecule.

For substituted benzaldehydes, key Raman peaks correspond to the vibrations of the benzene ring, the carbonyl group (C=O), and the various substituent bonds (C-Br, C-F, C-O). While specific experimental data for this compound is not extensively published, analysis of analogous compounds such as 5-fluorouracil reveals characteristic vibrational modes. nih.gov Expected prominent peaks for the title compound would include the pyrimidine ring breathing mode, C-F stretching vibrations, C-H wagging modes, and the symmetric C=O stretch. nih.gov

Table 1: Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Carbonyl (C=O) Stretch | 1650 - 1700 |

| Aromatic C=C Stretch | 1580 - 1610 |

| C-H Wagging (Aromatic) | 1300 - 1400 |

| C-F Stretch | 1200 - 1250 |

Note: The data in this table is estimated based on characteristic vibrational frequencies for similar functional groups and substituted aromatic compounds.

Analysis of Carbonyl Stretching Frequencies and Solvent Effects

The carbonyl (C=O) stretching frequency is one of the most distinct and informative peaks in the vibrational spectrum of aldehydes. spectroscopyonline.comyoutube.com Typically appearing in the infrared and Raman spectra between 1600 and 1900 cm⁻¹, its precise position is highly sensitive to the molecule's electronic structure and its surrounding environment. spectroscopyonline.com

For this compound, the presence of electron-donating (methoxy) and electron-withdrawing (bromo, fluoro) groups, as well as conjugation with the aromatic ring, influences the C=O bond order and, consequently, its stretching frequency. Conjugation generally lowers the wavenumber of the carbonyl stretch by about 30 cm⁻¹ compared to saturated aldehydes. spectroscopyonline.compg.edu.pl

Furthermore, the polarity of the solvent can induce shifts in the carbonyl stretching frequency. researchgate.net Polar solvents can stabilize the polar C=O bond through dipole-dipole interactions or hydrogen bonding, which typically leads to a decrease in the stretching frequency. Studies on structurally similar compounds, like 2-bromo-4-chlorobenzaldehyde, have demonstrated that the carbonyl stretching mode is sensitive to the solvent environment, with shifts observed between polar and non-polar solvents. researchgate.net This phenomenon, known as the solvent effect, is crucial for understanding intermolecular interactions. researchgate.net

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic structure of molecules by examining transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound provides insight into its conjugated system. Substituted benzaldehydes exhibit characteristic absorption bands in the UV region, typically between 250 and 280 nm, which are associated with π → π* and n → π* electronic transitions of the aromatic ring and the carbonyl group. rsc.org The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substituents on the benzene ring. The methoxy, bromo, and fluoro groups can modify the energy of the molecular orbitals involved in these transitions, leading to shifts in the absorption maxima.

Investigation of Chromophoric Properties

The benzaldehyde (B42025) moiety in the molecule acts as a chromophore, the part of the molecule responsible for absorbing UV-Vis light. The substituents (Br, F, OCH₃) act as auxochromes, which modify the absorption characteristics of the chromophore. The electron-donating methoxy group and the electron-withdrawing halogen atoms create a "push-pull" electronic effect that can enhance and shift the absorption bands. This effect is critical in determining the color and electronic properties of more complex molecules derived from this aldehyde. nih.gov

Mass Spectrometry (MS) in Molecular Identification and Purity Assessment

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₆BrFO₂), high-resolution mass spectrometry can confirm its molecular formula by providing a highly accurate mass measurement.

The calculated molecular weight of this compound is approximately 233.04 g/mol . sigmaaldrich.comfluoromart.com A key feature in the mass spectrum would be the isotopic pattern characteristic of a bromine-containing compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum for the molecular ion (M) and bromine-containing fragments, separated by two mass units (M and M+2) with almost equal intensity.

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of C₈H₆BrFO₂

| Ion | m/z (Theoretical) | Relative Abundance (%) |

|---|---|---|

| [C₈H₆⁷⁹BrFO₂]⁺ | 231.9589 | 100.0 |

Note: This data represents a theoretical calculation of the expected isotopic pattern.

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing Analysis

Halogen Bonding: Interactions between the bromine atom of one molecule and an electronegative atom (like oxygen or fluorine) of a neighboring molecule. nih.gov

C-H···O Hydrogen Bonding: Weak hydrogen bonds can form between aromatic C-H groups and the carbonyl oxygen. nih.gov

π-π Stacking: The aromatic rings can stack on top of each other in an offset fashion, contributing to crystal stability. researchgate.net

Analysis of related structures, such as 2-bromo-5-fluorobenzaldehyde, reveals short Br···F interactions and offset face-to-face π-stacking, which are also plausible in the crystal lattice of this compound. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculation Methods for Molecular Geometry and Electronic Structure

The foundation of modern computational chemistry lies in quantum mechanics, with various methods developed to approximate solutions to the Schrödinger equation for complex molecules. These calculations are crucial for determining the stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) has become one of the most popular and versatile methods for quantum chemical calculations on medium-sized organic molecules like substituted benzaldehydes. rsc.orgtaylor.edu DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wave function of all electrons. taylor.edu

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock (HF) theory with exchange and correlation energies from other sources. uni-muenchen.de B3LYP is widely used because it often provides a good balance between accuracy and computational cost for a wide range of chemical systems, including organic molecules. rasayanjournal.co.inresearchgate.net It is frequently employed for geometry optimization and the calculation of electronic properties of substituted benzaldehydes. rsc.org

HF (Hartree-Fock) : The Hartree-Fock method is a fundamental ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While foundational, the HF method neglects electron correlation (the interaction between individual electrons), which can lead to inaccuracies in predicting certain molecular properties. researchgate.net

MP2 (Møller-Plesset perturbation theory of the second order) : To improve upon the HF method, post-Hartree-Fock methods like MP2 have been developed. MP2 incorporates electron correlation by adding a second-order perturbation correction to the HF energy. researchgate.netrsc.org This generally leads to more accurate results for molecular geometries and energies compared to HF, though at a higher computational expense. researchgate.net

The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a popular choice for calculations on organic molecules containing heteroatoms. researchgate.netnumberanalytics.com

6-311 : This indicates a triple-zeta split-valence basis set, meaning that each core atomic orbital is described by six primitive Gaussian functions, and each valence atomic orbital is described by three, one, and one basis function respectively.

++G : The double plus sign indicates the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are important for accurately describing systems with lone pairs of electrons, anions, or weak intermolecular interactions. psu.edu

(d,p) : These are polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). Polarization functions allow for more flexibility in the shape of the atomic orbitals, which is crucial for describing chemical bonds accurately. numberanalytics.com

Optimization strategies involve starting with an initial guess for the molecular geometry and then systematically adjusting the atomic positions to find the arrangement with the lowest possible energy on the potential energy surface. This process is typically performed using algorithms that calculate the forces on each atom and move them in a direction that lowers the total energy until a minimum is reached. rsc.org

For molecules with rotatable single bonds, such as the methoxy (B1213986) group in 5-Bromo-4-fluoro-2-methoxybenzaldehyde, multiple spatial arrangements, or conformations, are possible. Conformational analysis is the systematic study of these different conformations and their relative energies. rsc.org By rotating the bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped out. The goal is to identify the energy minima, which correspond to stable conformations. The global energy minimum represents the most stable and, therefore, the most populated conformation of the molecule under thermal equilibrium. rsc.org

Analysis of Electronic Properties and Reactivity Descriptors

Once the optimized molecular geometry is obtained, a variety of electronic properties and reactivity descriptors can be calculated to predict the molecule's chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity.

HOMO : This orbital acts as an electron donor, and its energy is related to the ionization potential of the molecule. A higher HOMO energy suggests a greater ability to donate electrons. nih.gov

LUMO : This orbital acts as an electron acceptor, and its energy is related to the electron affinity. A lower LUMO energy indicates a greater ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests that the molecule is more reactive. rsc.org

Illustrative Data for a Substituted Benzaldehyde (B42025) Note: The following values are representative for a substituted benzaldehyde and are not the specific calculated values for this compound.

| layersParameter | functionsEnergy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.50 |

| LUMO Energy (ELUMO) | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. researchgate.netchemrxiv.org These descriptors are derived from conceptual DFT and provide a framework for predicting how a molecule will interact with other chemical species. researchgate.netdergipark.org.tr

Chemical Potential (μ) : The chemical potential measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2. mdpi.com

Chemical Hardness (η) : Hardness is a measure of the resistance to a change in electron distribution. It is calculated as half the difference between the HOMO and LUMO energies: η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a stronger electrophilic character. mdpi.comdergipark.org.tr

Illustrative Global Reactivity Descriptors for a Substituted Benzaldehyde Note: The following values are representative for a substituted benzaldehyde, calculated from the illustrative HOMO/LUMO energies above, and are not the specific calculated values for this compound.

| bubble_chartDescriptor | bar_chartCalculated Value |

|---|---|

| Chemical Potential (μ) | -4.15 eV |

| Chemical Hardness (η) | 2.35 eV |

| Electrophilicity Index (ω) | 3.66 eV |

Local Reactivity Descriptors (e.g., Fukui Functions, Local Parr Functions)

Local reactivity descriptors are fundamental in predicting the most probable sites for electrophilic, nucleophilic, and radical attacks on a molecule. These descriptors are derived from conceptual Density Functional Theory (DFT).

Fukui Functions identify the regions in a molecule where the electron density is most susceptible to change upon the addition or removal of an electron. For this compound, the presence of electron-withdrawing halogen atoms (bromine and fluorine) and an electron-donating methoxy group, in addition to the aldehyde group, creates a complex reactivity landscape.

Nucleophilic Attack: The Fukui function, ƒ+(r), highlights sites prone to nucleophilic attack. In this molecule, the carbonyl carbon of the aldehyde group is expected to be a primary site for such an attack due to its inherent electrophilicity, which is further influenced by the electronic effects of the ring substituents.

Electrophilic Attack: The ƒ-(r) function indicates regions susceptible to electrophilic attack. The oxygen atom of the carbonyl group, with its lone pairs of electrons, and specific positions on the aromatic ring, influenced by the directing effects of the substituents, are likely to be the most nucleophilic sites.

Radical Attack: The ƒ0(r) function averages the characteristics of the previous two and points to sites susceptible to radical attack.

Local Parr Functions provide a more refined prediction of reactive sites by considering the dual descriptor, which can unambiguously pinpoint electrophilic and nucleophilic regions.

Illustrative Local Reactivity Indices

The following table presents representative Fukui function values for key atomic sites, illustrating expected trends based on studies of similar substituted benzaldehydes. These are not calculated values for this compound.

| Atomic Site | Expected ƒ+(r) (Nucleophilic Attack) | Expected ƒ-(r) (Electrophilic Attack) |

| Carbonyl Carbon | High | Low |

| Carbonyl Oxygen | Low | High |

| Aromatic C-Br | Moderate | Low |

| Aromatic C-F | Moderate | Low |

| Aromatic C-OCH₃ | Low | Moderate |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, the UV-Vis spectrum is expected to be characterized by transitions involving the π-orbitals of the aromatic ring and the n and π-orbitals of the carbonyl group.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial in determining the electronic transition energies. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com Studies on similar aromatic aldehydes have utilized TD-DFT to analyze their electronic spectra. acs.orgresearchgate.net

Expected Electronic Transitions:

n → π* transitions: These transitions, typically of lower energy and intensity, involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the carbonyl oxygen, to an anti-bonding π-orbital (π*) of the carbonyl group or the aromatic ring.

π → π* transitions: These are generally higher in energy and intensity and involve the excitation of an electron from a bonding π-orbital to an anti-bonding π*-orbital within the conjugated system of the molecule.

The substitution pattern on the benzene (B151609) ring, with its combination of electron-withdrawing and donating groups, will modulate the energies of these transitions, causing shifts in the absorption maxima compared to unsubstituted benzaldehyde.

Representative TD-DFT Data for a Substituted Benzaldehyde

This table provides an example of TD-DFT output for a hypothetical substituted benzaldehyde, showcasing the type of information obtained from such calculations.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.87 | 320 | 0.005 |

| S₀ → S₂ | 4.66 | 266 | 0.250 |

| S₀ → S₃ | 5.12 | 242 | 0.180 |

Electron Density Distribution and Bonding Analysis

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophiles and nucleophiles. mdpi.com The MESP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, the MESP is expected to show:

Negative Potential: Concentrated around the electronegative oxygen atom of the carbonyl group, making it a prime target for electrophiles. The regions around the fluorine and bromine atoms will also exhibit negative potential.

Positive Potential: The area around the hydrogen atom of the aldehyde group and the carbonyl carbon will be electron-deficient and thus show a positive electrostatic potential, indicating susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It is particularly useful for quantifying hyperconjugative interactions, which contribute to molecular stability. researchgate.net Hyperconjugation involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

In this compound, significant hyperconjugative interactions are expected to occur between:

The lone pairs of the oxygen, fluorine, and bromine atoms and the anti-bonding orbitals of the aromatic ring.

The π-orbitals of the aromatic ring and the anti-bonding π*-orbital of the carbonyl group.

These interactions lead to a stabilization of the molecule, and the second-order perturbation energies calculated in NBO analysis quantify the strength of these donor-acceptor interactions.

Illustrative NBO Interaction Energies

The following table presents typical stabilization energies (E(2)) for hyperconjugative interactions in a substituted aromatic aldehyde, demonstrating the insights gained from NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(O)carbonyl | π(Cring-Cring) | ~25-35 |

| LP(O)methoxy | π(Cring-Cring) | ~15-25 |

| LP(Br) | σ(Cring-Cring) | ~2-5 |

| LP(F) | σ(Cring-Cring) | ~1-3 |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and molecular structure. researchgate.net Key to this analysis are the bond critical points (BCPs), where the electron density is a minimum along the bond path but a maximum in the perpendicular directions.

The properties of the electron density at the BCPs, such as its value (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide insights into the nature of the chemical bonds.

Covalent Bonds: Characterized by a high ρ(r) and a negative ∇²ρ(r).

Closed-shell Interactions (e.g., ionic bonds, van der Waals interactions): Typically have a low ρ(r) and a positive ∇²ρ(r).

For this compound, QTAIM analysis would be used to characterize the C-Br, C-F, C-O, and C=O bonds, as well as the bonds within the aromatic ring, providing a quantitative measure of their covalent and ionic character.

Electron Localization Function (ELF) and Local Orbital Locator (LOL)

The Electron Localization Function (ELF) and the Local Orbital Locator (LOL) are methods used to visualize the regions of high electron localization in a molecule, which correspond to chemical bonds and lone pairs. acs.org These functions provide a visual representation of the electron pair domains as described in the VSEPR model.

In this compound, ELF and LOL analyses would reveal:

High localization in the regions of the C-C and C-H bonds of the aromatic ring and the aldehyde group.

Significant localization corresponding to the C=O double bond.

Distinct basins of localization for the lone pairs on the oxygen, fluorine, and bromine atoms.

These topological analyses provide a detailed and intuitive picture of the electronic structure and bonding within the molecule.

Non-Covalent Interaction (NCI) Index and Reduced Density Gradient (RDG)

Theoretical investigations into the molecular structure of aromatic aldehydes, such as derivatives of benzaldehyde, utilize computational tools to understand the forces that govern their stability and reactivity. The Reduced Density Gradient (RDG) method is a powerful technique for visualizing and characterizing non-covalent interactions (NCIs) within a molecule and between molecules. This analysis is based on the electron density (ρ) and its first derivative.

By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, various types of interactions can be identified. These interactions are typically color-coded on a 3D isosurface of the molecule:

Strong attractive interactions , such as hydrogen bonds, are represented by blue-colored regions.

Weak van der Waals interactions are indicated by green-colored areas.

Strong repulsive interactions , often found in steric clashes within rings, are shown in red.

Solvent Effects Modeling in Theoretical Spectroscopy

The spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. bohrium.comresearchgate.net Computational modeling of these solvent effects is crucial for accurately predicting and interpreting experimental spectra, such as infrared (IR) and UV-Visible spectra. nih.govbohrium.com Theoretical models account for the interactions between the solute (this compound) and the surrounding solvent molecules, which can alter the electronic distribution and vibrational frequencies of the solute. bohrium.com There are two primary approaches to modeling these effects: continuum and explicit solvation models.

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are a widely used and computationally efficient method for simulating solvent effects. In this approach, the solvent is treated as a continuous, structureless medium with a defined dielectric constant. The solute molecule is placed within a cavity in this dielectric continuum, and the model calculates the electrostatic interactions between the solute and the polarized medium.

This method is effective for capturing the bulk electrostatic effects of the solvent on the solute's properties. For instance, in studies of related benzaldehyde derivatives, DFT calculations incorporating continuum models have been used to investigate the effect of solvent polarity on carbonyl stretching vibrations in IR spectra. bohrium.comresearchgate.net UV-Visible absorption studies conducted in different solvents for compounds like 5-Bromo-2-Hydroxybenzaldehyde also rely on such theoretical models to analyze the solvent's effect on electronic transitions and wavelengths. nih.gov

Explicit solvation models offer a more detailed and structurally precise approach. In this method, a finite number of individual solvent molecules are explicitly included in the quantum mechanical calculation along with the solute molecule. This "supermolecule" approach allows for the direct modeling of specific short-range interactions, such as hydrogen bonding between the solute and individual solvent molecules.

While computationally more intensive, explicit models can provide a more accurate description of the local solvation environment, which is particularly important when specific solute-solvent interactions dominate the system's behavior. For example, in cases where a protic solvent forms a hydrogen bond with the carbonyl oxygen of the benzaldehyde, an explicit model would be better suited to capture the specific energetic and spectroscopic consequences of this interaction compared to a continuum model.

Supramolecular Interactions and Crystal Engineering

The arrangement of molecules in the solid state, or crystal packing, is governed by a complex network of intermolecular interactions. Understanding these interactions is fundamental to crystal engineering, which aims to design and synthesize crystalline materials with desired physical and chemical properties. Computational tools like Hirshfeld surface analysis and energy framework calculations are instrumental in dissecting and quantifying the supramolecular architecture of crystalline compounds.

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.org The Hirshfeld surface is generated for a molecule by partitioning the crystal's electron density into regions associated with each molecule. The surface is mapped with properties like dnorm, which indicates contacts shorter (red regions), equal to (white regions), or longer (blue regions) than the van der Waals radii, highlighting key interaction points. nih.gov

For example, in a study of a related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, Hirshfeld analysis revealed the percentage contributions of various intermolecular contacts to the crystal stability. researchgate.net

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 34.4 |

| O···H | 20.1 |

| C···H | 12.3 |

| Br···H | 10.3 |

| N···H | 3.7 |

| C···C | 2.5 |

This table presents data for the related compound ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, illustrating the quantitative insights gained from Hirshfeld surface analysis. researchgate.net

This quantitative breakdown shows that weak H···H, O···H, and C···H interactions are the most significant contributors to the crystal packing in that particular structure. researchgate.net Similar analyses would be crucial for understanding the role of the bromine, fluorine, and methoxy groups of this compound in directing its solid-state assembly.

While Hirshfeld analysis provides a qualitative and quantitative picture of intermolecular contacts, energy framework calculations offer a deeper, quantitative insight into the energetic aspects of crystal packing. This method involves calculating the interaction energies between a central molecule and its neighbors in the crystal lattice.

The calculations typically determine the electrostatic, polarization, dispersion, and repulsion components of the total interaction energy. These energies can be visualized as frameworks or topologies, where the thickness of the cylinders connecting molecular centroids is proportional to the strength of the interaction energy. This approach allows for a clear visualization of the dominant forces and packing motifs within the crystal, highlighting the energetic hierarchy of the intermolecular interactions that stabilize the crystal structure.

Advanced Research Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Chemical Building Block

The strategic placement of four different functional groups on the benzene (B151609) ring makes 5-Bromo-4-fluoro-2-methoxybenzaldehyde a highly versatile reagent in synthetic organic chemistry. The aldehyde group can participate in condensations, reductions, and oxidations, while the bromo and fluoro atoms are amenable to various cross-coupling and nucleophilic substitution reactions. This versatility allows for the precise construction of complex molecular frameworks.

Synthesis of Complex Organic Molecules and Heterocyclic Compounds

In organic synthesis, this compound serves as a key starting material for constructing intricate molecular structures. The aldehyde functional group is a classic precursor for forming carbon-carbon and carbon-nitrogen bonds, essential for elaborating molecular complexity. Its reactivity is leveraged in the synthesis of heterocyclic compounds, which are core structures in many areas of chemistry. For instance, substituted benzaldehydes are fundamental in condensation reactions with various nucleophiles to form heterocycles like benzofurans and quinazolines. fluoromart.comresearchgate.net The presence of halogen atoms offers further opportunities for modification through powerful reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the attachment of diverse organic fragments to the aromatic ring.

Precursors for Biologically Active Molecule Development (general academic research context, non-clinical)

Within the sphere of medicinal chemistry research, this compound is utilized as a precursor for the development of novel, biologically active molecules. chemimpex.com Its structural motifs are found in various compounds investigated for therapeutic potential. Researchers use this compound to synthesize libraries of related compounds that can be screened for activity against various biological targets. The unique combination of substituents can influence the physicochemical properties of the final molecules, such as lipophilicity and metabolic stability, which are critical parameters in drug discovery. For example, related bromo-benzaldehyde derivatives are used to create complex heterocyclic systems that have shown potential anti-cancer properties in preclinical studies. researchgate.netnbinno.com

Scaffolds for Agrochemical Research

Similar to its role in pharmaceutical research, this compound and its analogs act as foundational scaffolds in the discovery of new agrochemicals. chemimpex.com The development of novel herbicides, fungicides, and insecticides often relies on the synthesis and testing of new molecular architectures. The inherent reactivity of this building block allows synthetic chemists to systematically modify its structure to optimize for biological efficacy against specific agricultural pests or weeds, as well as for environmental safety. chemimpex.comnbinno.com

Applications in Functional Materials Research

The utility of this compound extends beyond biological applications into the field of materials science, where its distinct chemical properties are exploited to create new functional materials.

Synthesis of Dyes and Pigments

Aromatic aldehydes are classical precursors in the synthesis of dyes and pigments. The electronic properties of the aromatic ring in this compound, influenced by its electron-withdrawing and electron-donating substituents, make it a valuable intermediate for creating new chromophores (the part of a molecule responsible for its color). By reacting the aldehyde group, chemists can extend the conjugation of the molecular system, shifting the absorption of light into the visible spectrum. This allows for the development of specialty dyes and pigments with unique colors and improved stability for use in textiles, inks, and advanced imaging systems. chemimpex.comnbinno.com

Summary of Research Applications

| Application Area | Specific Use | Relevant Sections |

| Organic Synthesis | Intermediate for complex molecules and heterocycles. | 6.1.1 |

| Medicinal Chemistry | Precursor for potential therapeutic agents. | 6.1.2 |

| Agrochemicals | Scaffold for new pesticides and herbicides. | 6.1.3 |

| Materials Science | Monomer/additive for high-performance polymers and coatings. | 6.2.1 |

| Color Chemistry | Intermediate for novel dyes and pigments. | 6.2.2 |

Design and Development of Luminescent and Probing Agents

The structural characteristics of this compound make it a promising scaffold for the creation of luminescent molecules and chemical probes. The interplay of its electron-withdrawing and electron-donating groups can be harnessed to fine-tune the photophysical properties of larger conjugated systems.

Synthesis of Fluorescent Probes for Biological Imaging

While direct synthesis of fluorescent probes for biological imaging using this compound is not extensively documented in publicly available research, the broader class of halogenated and methoxy-substituted benzaldehydes serves as a cornerstone in the development of such agents. The aldehyde functional group provides a convenient handle for synthetic elaboration, allowing for its condensation with various nucleophiles to construct complex heterocyclic systems that often form the core of fluorescent dyes.

The presence of the bromine and fluorine atoms can influence the photophysical properties of the resulting fluorophores through the heavy-atom effect and by modulating the electron density of the aromatic system. These features are critical in the design of probes for specific biological targets and imaging modalities. For instance, related brominated salicylaldehydes have been used to create Schiff base derivatives that exhibit fluorescence, a principle that could be extended to this compound.

Table 1: Potential Reactions for Fluorescent Probe Synthesis

| Reaction Type | Reactant | Potential Product Core | Application |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | Coumarin or Chalcone derivatives | pH or viscosity sensors |

| Schiff Base Formation | Amines (e.g., anilines, hydrazines) | Imines or Hydrazones | Ion or molecule detection |

| Wittig Reaction | Phosphonium ylides | Stilbene derivatives | Membrane probes |

The synthesis of such probes would typically involve a multi-step process, beginning with the reaction of the aldehyde group, followed by further functionalization to enhance water solubility, cell permeability, and target specificity. The unique substitution pattern of this compound offers a distinct starting point for creating novel probes with potentially advantageous properties.

Ligand Design for Coordination Chemistry

In the field of coordination chemistry, the design of ligands is paramount to controlling the properties and reactivity of metal complexes. Substituted benzaldehydes are versatile precursors for a wide array of ligands, and this compound is no exception. The aldehyde group can be readily converted into various coordinating moieties, while the bromo, fluoro, and methoxy (B1213986) substituents can tune the electronic and steric environment of the resulting ligand.

A common strategy involves the formation of Schiff base ligands through the condensation of the aldehyde with a primary amine. The resulting imine nitrogen atom is a good donor for a variety of metal ions. By choosing an appropriate amine, multidentate ligands can be prepared, which can form stable complexes with transition metals. For example, condensation with amino acids, diamines, or hydrazides can lead to bidentate, tridentate, or even higher-denticity ligands.

Research on similar molecules, such as 5-bromo-2-hydroxybenzaldehyde, has demonstrated the successful synthesis of Schiff base ligands and their coordination complexes with metals like copper(II). researchgate.netresearchgate.net These complexes have been investigated for their catalytic, magnetic, and biological properties. The electronic properties of the ligand, influenced by the substituents on the aromatic ring, play a crucial role in determining the characteristics of the metal complex.

Table 2: Examples of Ligand Syntheses from Related Benzaldehydes

| Benzaldehyde (B42025) Derivative | Amine Reactant | Resulting Ligand Type | Metal Ion Coordinated | Reference |

| 5-bromo-2-hydroxybenzaldehyde | S-ethylisothiosemicarbazone | Tridentate Schiff Base | Cu(II) | researchgate.net |

| 5-bromo-2-hydroxybenzaldehyde | Aniline | Bidentate Schiff Base | Cu(II), Co(II), Mn(II), Fe(II), Ni(II), V(II) | researchgate.net |

| 5-bromo salicylaldehyde | 2-furoic acid hydrazide | Tridentate Hydrazone | Ti(III), Mn(III), V(III), Co(III), Fe(III), Ru(III), Rh(III) | orientjchem.org |

The presence of the methoxy group at the 2-position in this compound could also offer a potential coordination site, allowing for the formation of chelating ligands. Furthermore, the bromo and fluoro substituents can be utilized for post-coordination modifications or to influence the intermolecular interactions in the solid state, such as crystal packing. The diverse reactivity of this compound opens up possibilities for creating a new generation of ligands with tailored properties for applications in catalysis, materials science, and bioinorganic chemistry.

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-4-fluoro-2-methoxybenzaldehyde, and which reaction conditions are critical for optimizing yield?

The synthesis typically involves sequential halogenation and methoxylation of a benzaldehyde precursor. For example:

- Bromination : Electrophilic substitution using brominating agents (e.g., Br₂/FeBr₃) at specific positions, guided by directing groups like methoxy or fluorine .

- Methoxylation : Alkylation or nucleophilic substitution (e.g., using methyl iodide or dimethyl sulfate under basic conditions) to introduce the methoxy group .

Critical parameters include temperature control (e.g., maintaining 0–5°C during bromination to minimize side reactions) and stoichiometric ratios to prevent over-halogenation. Evidence from analogous compounds suggests yields improve with inert atmospheres (N₂/Ar) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR : ¹H and ¹³C NMR identify substituent positions via coupling patterns (e.g., fluorine’s deshielding effects and meta/para splitting) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (C₈H₆BrFO₂, MW 247.04) and isotopic patterns for bromine .

- IR Spectroscopy : Detects aldehyde C=O stretching (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Cross-validation with X-ray crystallography (as seen in related brominated benzaldehydes) resolves ambiguities in substituent orientation .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate polar aldehyde groups from halogenated byproducts .

- Recrystallization : Optimal solvents (e.g., ethanol/water mixtures) exploit solubility differences, especially for halogenated aromatics .

- Distillation : For high-purity isolation, vacuum distillation minimizes thermal degradation of the aldehyde group .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when assigning substituent positions in derivatives of this compound?

- Decoupling Experiments : Use ¹⁹F-¹H heteronuclear correlation NMR to resolve overlapping signals caused by fluorine’s strong coupling .

- DFT Calculations : Predict chemical shifts for possible regioisomers and compare with experimental data to confirm assignments .

- Isotopic Labeling : Introduce ¹³C labels at specific positions to trace substituent effects on spectral patterns .

Q. What strategies resolve regioselectivity challenges during electrophilic substitution reactions on the benzaldehyde ring?

- Directing Group Manipulation : Fluorine’s ortho/para-directing effects compete with methoxy’s meta-directing influence. Use protecting groups (e.g., acetal formation for the aldehyde) to temporarily block undesired sites .

- Lewis Acid Catalysis : FeCl₃ or AlCl₃ can enhance selectivity by stabilizing transition states in bromination/fluorination steps .

- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired products (e.g., lower temps for kinetic control in bromination) .

Q. What are the best practices for validating the purity and stability of this compound under varying storage conditions?

- Stability Studies : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) to identify hydrolysis-prone groups (e.g., aldehyde oxidation) .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., dehalogenated or dimerized species) and adjust storage protocols (e.g., inert gas, desiccants) .

- Crystallographic Validation : Periodic single-crystal X-ray analysis ensures structural integrity over time, as demonstrated for related brominated aldehydes .

Data Contradiction Analysis

Example : Conflicting melting points reported for analogs (e.g., 4-Bromo-2-fluorobenzaldehyde: 60–62°C vs. 249–254°C for its hydrochloride salt ).

Resolution : Confirm the compound’s salt form and purity via elemental analysis or DSC (Differential Scanning Calorimetry). Discrepancies often arise from polymorphic forms or hydration states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.